Cas no 850934-35-9 (3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea)

3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 化学的及び物理的性質
名前と識別子
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- 3-(3,5-dimethylphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea
- Thiourea, N'-(3,5-dimethylphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(3-pyridinylmethyl)-
- 3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea
- 850934-35-9
- F0591-1934
- AKOS001494838
- 3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
- 3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea
-
- インチ: 1S/C27H30N4OS/c1-18-12-19(2)14-22(13-18)30-27(33)31(17-21-6-5-10-28-16-21)11-9-24-20(3)29-26-8-7-23(32-4)15-25(24)26/h5-8,10,12-16,29H,9,11,17H2,1-4H3,(H,30,33)
- InChIKey: LDROZNXBIRXYRB-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C2=C(NC=1C)C=CC(OC)=C2)(CC1=CC=CN=C1)C(NC1=CC(C)=CC(C)=C1)=S
計算された属性
- せいみつぶんしりょう: 458.21403277g/mol
- どういたいしつりょう: 458.21403277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.237±0.06 g/cm3(Predicted)
- ふってん: 659.4±65.0 °C(Predicted)
- 酸性度係数(pKa): 13.24±0.70(Predicted)
3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0591-1934-1mg |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0591-1934-2μmol |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0591-1934-2mg |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA62863-1mg |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 1mg |
$245.00 | 2024-04-19 |
3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthioureaに関する追加情報
Comprehensive Analysis of 3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea (CAS No. 850934-35-9)
The compound 3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea (CAS No. 850934-35-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of indole, pyridine, and thiourea moieties makes it a promising candidate for various applications, including drug discovery and molecular targeting. Researchers are particularly interested in its potential interactions with biological systems, given its ability to modulate specific pathways.
In recent years, the demand for small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. This compound's multi-functional groups allow it to engage with diverse protein targets, making it a subject of study in oncology and neurology. For instance, its 5-methoxy-2-methyl-1H-indol-3-yl component is structurally analogous to serotonin derivatives, suggesting possible applications in neuropharmacology. Meanwhile, the pyridin-3-yl group enhances its binding affinity to kinase enzymes, a hot topic in cancer research.
The synthesis of CAS No. 850934-35-9 involves meticulous steps to ensure high purity and yield. Chemists often employ cross-coupling reactions and protecting group strategies to assemble its intricate framework. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring its suitability for further studies. Given the growing interest in structure-activity relationships (SAR), this molecule serves as an excellent case study for optimizing bioactivity.
From an industrial perspective, scalability and cost-efficiency are key concerns. The 3,5-dimethylphenyl and thiourea segments of the molecule require careful handling to avoid side reactions. Innovations in green chemistry and catalytic processes are being explored to streamline production, aligning with the global push for sustainable practices. These efforts are particularly relevant as the pharmaceutical industry faces pressure to reduce environmental impact.
Beyond its chemical properties, 3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea has also piqued interest in computational chemistry. Molecular docking and quantitative structure-activity relationship (QSAR) models are frequently used to predict its behavior in biological systems. Such in silico approaches accelerate drug discovery by identifying potential targets and optimizing lead compounds, a trend increasingly adopted by biotech firms.
In conclusion, CAS No. 850934-35-9 represents a fascinating intersection of chemistry, biology, and technology. Its versatility and potential applications in drug development, molecular imaging, and biochemical assays make it a valuable subject for ongoing research. As scientific inquiry continues to evolve, this compound is likely to remain at the forefront of innovation, addressing some of the most pressing challenges in modern medicine.
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